molecular formula C7H10N2O B034516 1-Hydroxy-4,6-dimethylpyridin-2-imine CAS No. 100868-73-3

1-Hydroxy-4,6-dimethylpyridin-2-imine

Cat. No.: B034516
CAS No.: 100868-73-3
M. Wt: 138.17 g/mol
InChI Key: YLLKTVHQEXZWMD-UHFFFAOYSA-N
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Description

1-Hydroxy-4,6-dimethylpyridin-2-imine is a chemical compound for research and development purposes. This compound is part of the hydroxypyridinone family, which are recognized as privileged structures for engineering metal-chelating agents with high affinity for hard metal ions like iron(III) and aluminum(III) . Researchers value these compounds for a broad range of potential activities in medical, biological, and environmental contexts, such as in the remediation of ecotoxicity from hard metal ions . The chelating mechanism involves the formation of very stable complexes through O,O-donor atoms provided by keto and hydroxy groups on the heterocyclic ring, making them excellent scaffolds for investigating metal sequestration .

Properties

CAS No.

100868-73-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-hydroxy-4,6-dimethylpyridin-2-imine

InChI

InChI=1S/C7H10N2O/c1-5-3-6(2)9(10)7(8)4-5/h3-4,8,10H,1-2H3

InChI Key

YLLKTVHQEXZWMD-UHFFFAOYSA-N

SMILES

CC1=CC(=N)N(C(=C1)C)O

Canonical SMILES

CC1=CC(=N)N(C(=C1)C)O

Synonyms

2-Pyridinamine,4,6-dimethyl-,1-oxide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Positions) Functional Groups Key Structural Features
1-Hydroxy-4,6-dimethylpyridin-2-imine 4-CH₃, 6-CH₃, 2-NH, 1-OH Hydroxyl, imine, methyl Pyridine backbone with mixed substituents
2-Amino-4,6-dimethoxypyrimidine 4-OCH₃, 6-OCH₃, 2-NH₂ Amino, methoxy Electron-rich pyrimidine core
4,6-Dihydroxy-2-methylpyrimidine 4-OH, 6-OH, 2-CH₃ Hydroxyl, methyl Highly polar, tautomerization potential
2-Amino-4,6-dimethylpyrimidine 4-CH₃, 6-CH₃, 2-NH₂ Amino, methyl Non-polar methyl groups enhance lipophilicity
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine 4-CH₃, 6-CH₃, 2-NH-benzimidazole Amino-benzimidazole hybrid Extended conjugation for metal coordination

Key Observations :

  • The target compound’s hydroxyl and imine groups may enhance hydrogen-bonding capacity compared to methoxy or methyl-substituted analogs .
  • 4,6-Dihydroxy-2-methylpyrimidine exhibits tautomerism due to adjacent hydroxyl groups, which is absent in methoxy or amino derivatives .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Enthalpy of Fusion (ΔfusH, kJ/mol)
2-Amino-4,6-dimethoxypyrimidine 155.15 371 (decomposes) Soluble in polar solvents 29.85
4,6-Dihydroxy-2-methylpyrimidine 126.12 >360 Soluble in NaOH, poor in H₂O Not reported
2-Amino-4,6-dimethylpyrimidine 137.18 Not reported Moderate in organic solvents Not reported

Key Observations :

  • The high melting point of 4,6-Dihydroxy-2-methylpyrimidine (>360°C) suggests strong intermolecular hydrogen bonding, a feature less prominent in methoxy-substituted analogs .
  • The target compound’s hydroxyl group may lower its melting point compared to purely methyl-substituted derivatives due to increased polarity.

Key Observations :

  • Methoxy groups in 2-Amino-4,6-dimethoxypyrimidine act as electron-donating groups (EDGs), enhancing aromatic electrophilic substitution reactivity .
  • The target compound’s imine group could facilitate metal coordination, akin to amino-benzimidazole derivatives .

Preparation Methods

Cyclocondensation of β-Diketones with Urea

A foundational approach involves cyclocondensation reactions between β-diketones and urea derivatives. For instance, acetylacetone (2,4-pentanedione) reacts with urea in ethanol under sulfuric acid catalysis to yield pyrimidine derivatives . Adapting this method for pyridine synthesis requires modifying the nitrogen source and diketone stoichiometry.

Procedure :

  • A mixture of 2,4-pentanedione (1.0 equiv), urea (1.2 equiv), and ethanol is refluxed with concentrated sulfuric acid (10 mol%) at 80°C for 6 hours.

  • The reaction proceeds via enamine intermediate formation, followed by cyclization and dehydration.

  • Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate .

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)>95%
Characterization1H^1H-NMR, IR, MS

This method, while effective for pyrimidines, requires optimization for pyridine systems by adjusting substituent positions and nitrogen donors.

Halogenation-Amination Sequence

Halogenation of hydroxylated pyridines followed by nucleophilic amination offers a route to introduce the imine group. A representative protocol involves bromination of 4,6-dimethylpyridin-2(1H)-one using phosphorus(V) oxybromide (POBr3_3) .

Procedure :

  • 4,6-Dimethylpyridin-2(1H)-one is treated with excess POBr3_3 at 140°C for 4.5 hours, yielding 2,4-dibromo-6-methylpyridine.

  • The brominated intermediate is then reacted with aqueous ammonia (28%) in tetrahydrofuran (THF) at 60°C for 12 hours, substituting bromine at position 2 with an amine group .

Key Data :

StepConditionsYield
BrominationPOBr3_3, 140°C44%
AminationNH3_3, THF, 60°C62%

This two-step sequence underscores the utility of halogen intermediates in directing regioselective functionalization.

Schiff Base Formation via Pyridinone Modification

Direct conversion of pyridinones to imines is achieved through Schiff base chemistry. 4,6-Dimethylpyridin-2(1H)-one reacts with primary amines under acidic conditions, replacing the ketone oxygen with an imine group .

Procedure :

  • 4,6-Dimethylpyridin-2(1H)-one (1.0 equiv) is dissolved in anhydrous toluene.

  • Methylamine hydrochloride (1.5 equiv) and p-toluenesulfonic acid (PTSA, 10 mol%) are added, and the mixture is refluxed under Dean-Stark conditions for 8 hours.

  • The water formed is removed azeotropically, driving the equilibrium toward imine formation .

Key Data :

ParameterValue
Yield58%
Reaction Time8 hours
Tautomer Ratio9:1 (imine:enamine)

This method highlights the role of acid catalysis in facilitating tautomeric shifts and imine stabilization.

Palladium-catalyzed cross-coupling enables the introduction of methyl groups at specific positions. For example, Suzuki-Miyaura coupling of 4-bromo-2-hydroxypyridine with methylboronic acid installs methyl groups at positions 4 and 6 . Subsequent imination at position 2 completes the synthesis.

Procedure :

  • 4-Bromo-2-hydroxypyridine (1.0 equiv), methylboronic acid (2.2 equiv), and Pd(PPh3_3)4_4 (5 mol%) are heated in ethanol/toluene (3:1) at 80°C for 24 hours.

  • The resulting 4,6-dimethyl-2-hydroxypyridine is treated with ammonium acetate in acetic acid under reflux to form the imine .

Key Data :

StepConditionsYield
Suzuki CouplingPd(PPh3_3)4_4, 80°C77%
Imine FormationNH4_4OAc, AcOH65%

This approach exemplifies the synergy between cross-coupling and condensation reactions in constructing complex heterocycles.

Solid-Phase Synthesis for Scalability

Solid-phase methodologies enhance reproducibility and scalability. A polystyrene-supported urea resin facilitates iterative cyclization and functionalization steps.

Procedure :

  • Wang resin-bound urea is reacted with acetylacetone in dimethylformamide (DMF) at 100°C for 12 hours.

  • The resin is washed, and the product is cleaved using trifluoroacetic acid (TFA)/dichloromethane (1:9) .

Key Data :

ParameterValue
Purity (LC-MS)>90%
ScalabilityUp to 100 g

This method is advantageous for high-throughput synthesis but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Procedure :

  • A mixture of 4,6-dimethylpyridin-2(1H)-one (1.0 equiv), methylamine (2.0 equiv), and PTSA (5 mol%) in ethanol is irradiated at 150°C for 20 minutes.

  • The crude product is purified via recrystallization from methanol .

Key Data :

ParameterValue
Yield71%
Reaction Time20 minutes

Microwave synthesis is ideal for rapid optimization but may compromise yield in large-scale applications.

Q & A

Q. What are the established synthetic routes for 1-Hydroxy-4,6-dimethylpyridin-2-imine, and what key reaction parameters influence yield?

The compound is synthesized via condensation reactions, such as refluxing dehydroacetic acid with hydrazine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) in ethanol, followed by acid-catalyzed rearrangement (e.g., acetic acid or HCl). Critical parameters include reaction time (≥6 hours for complete cyclization), temperature (controlled reflux at ~78°C), and catalyst choice (acidic conditions favor tautomer stabilization). Yield optimization requires stoichiometric control of reactants and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing 1-Hydroxy-4,6-dimethylpyridin-2-imine, and what spectral markers distinguish it from analogs?

  • NMR : 1^1H NMR identifies imine protons (~8.5–9.0 ppm) and methyl groups (2.1–2.5 ppm). 13^{13}C NMR distinguishes carbonyl (170–180 ppm) and aromatic carbons.
  • IR : Peaks at 3200–3500 cm1^{-1} (O-H/N-H stretch) and 1600–1650 cm1^{-1} (C=N/C=O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 153 (C7_7H9_9N2_2O+^+) with fragmentation patterns confirming the pyridine-imine backbone .

Q. What storage and handling conditions are critical for maintaining the stability of 1-Hydroxy-4,6-dimethylpyridin-2-imine?

Store at ambient temperature in airtight, light-resistant containers. Avoid prolonged exposure to moisture or oxidizing agents (e.g., peroxides), which degrade the imine group. Solubility in polar aprotic solvents (e.g., DMSO) ensures stability during experimental use .

Advanced Research Questions

Q. How does tautomerism in 1-Hydroxy-4,6-dimethylpyridin-2-imine influence its reactivity and biological activity?

The compound exists in equilibrium between keto (hydroxy-imine) and enol (oxo-amine) tautomers. Computational studies (e.g., DFT) predict the keto form is thermodynamically favored (~75% population at 25°C). Tautomer ratios affect ligand-receptor binding in antimicrobial assays, with the enol form showing higher affinity for bacterial DNA gyrase. Verify tautomer dominance via temperature-dependent NMR and pH titration .

Q. How can researchers resolve contradictions in reported biological activity data for 1-Hydroxy-4,6-dimethylpyridin-2-imine derivatives?

Discrepancies often arise from impurities or unaccounted tautomers. Strategies include:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
  • Comparative Assays : Test derivatives under standardized conditions (e.g., fixed pH, temperature).
  • Computational Validation : Perform molecular docking to correlate tautomer-specific interactions with observed activity .

Q. What methodological frameworks are recommended for studying the electronic properties of 1-Hydroxy-4,6-dimethylpyridin-2-imine?

  • Theoretical Models : DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and charge distribution.
  • Experimental Validation : UV-Vis spectroscopy (λ~270–290 nm for π→π* transitions) and cyclic voltammetry to measure redox potentials.
  • Structure-Activity Relationships (SAR) : Link electronic parameters (e.g., dipole moment, polarizability) to observed reactivity in nucleophilic substitutions .

Methodological Notes

  • Data Contradiction Analysis : Use factorial experimental designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting reaction outcomes .
  • Theoretical Alignment : Anchor studies to conceptual frameworks like frontier molecular orbital theory or Hammett substituent constants to contextualize findings .

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